3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidine ring, a nitroaniline group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the reaction of 4-nitroaniline with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thiol and a carbonyl compound to form the thiazolidinone ring. The reaction conditions often require the use of a catalyst, such as a Lewis acid, and may be carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one: Known for its potent activity against certain cancer cell lines.
4-Nitroaniline: Used as an intermediate in the production of dyes and pharmaceuticals.
2-(4-Nitroanilino)-1,4-naphthoquinone: Studied for its potential anticancer properties.
Uniqueness
3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiazolidinone ring, in particular, is a versatile scaffold that can be modified to enhance its properties and applications .
Properties
CAS No. |
88477-63-8 |
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Molecular Formula |
C15H11N3O3S2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-[4-(4-nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11N3O3S2/c19-14-9-23-15(22)17(14)12-5-1-10(2-6-12)16-11-3-7-13(8-4-11)18(20)21/h1-8,16H,9H2 |
InChI Key |
RGRYLRSQWBVOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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